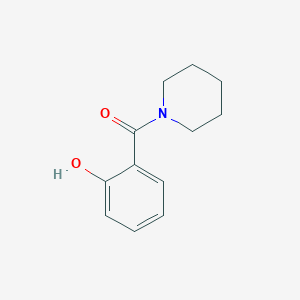

(2-Hydroxy-phenyl)-piperidin-1-yl-methanone

Description

(2-Hydroxy-phenyl)-piperidin-1-yl-methanone is a piperidine-based methanone derivative featuring a 2-hydroxyphenyl substituent. The hydroxyl group at the ortho position of the phenyl ring introduces hydrogen-bonding capabilities, which may influence solubility, reactivity, and biological interactions.

Propriétés

IUPAC Name |

(2-hydroxyphenyl)-piperidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-11-7-3-2-6-10(11)12(15)13-8-4-1-5-9-13/h2-3,6-7,14H,1,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRRBIQSVUGRKOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90279925 | |

| Record name | (2-Hydroxyphenyl)(piperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2890-83-7 | |

| Record name | NSC14615 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14615 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Hydroxyphenyl)(piperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Classical Acylation via Acyl Chloride Intermediates

The most widely reported method for synthesizing (2-Hydroxy-phenyl)-piperidin-1-yl-methanone involves the acylation of piperidine using 2-hydroxybenzoyl chloride. This approach leverages the nucleophilicity of the piperidine nitrogen to attack the electrophilic carbonyl carbon of the acyl chloride.

Synthesis of 2-Hydroxybenzoyl Chloride

2-Hydroxybenzoic acid (salicylic acid) is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under anhydrous conditions. The reaction proceeds via the formation of a mixed anhydride intermediate, culminating in the substitution of the hydroxyl group with chlorine. For example:

$$

\text{2-HO-C₆H₄-COOH + SOCl₂ → 2-HO-C₆H₄-COCl + SO₂↑ + HCl↑}

$$

The reaction is typically conducted in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C for 2–4 hours, yielding 2-hydroxybenzoyl chloride with >85% efficiency.

Coupling with Piperidine

The acyl chloride is then reacted with piperidine in the presence of a base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) to neutralize HCl byproducts:

$$

\text{2-HO-C₆H₄-COCl + C₅H₁₀NH → 2-HO-C₆H₄-C(O)-NC₅H₁₀ + HCl}

$$

Key parameters:

- Solvent : DCM, THF, or ethyl acetate.

- Temperature : 0°C to room temperature.

- Yield : 70–90% after purification via silica gel chromatography.

Challenges and Solutions

- Hydroxyl Group Reactivity : The phenolic -OH may compete with piperidine in nucleophilic attacks, leading to self-condensation byproducts. This is mitigated by using protective groups like methyl ethers (-OMe) or acetates (-OAc) during acylation, followed by deprotection.

- Purification : Column chromatography with ethyl acetate/hexane (3:7) effectively separates the product from unreacted starting materials.

One-Pot Tandem Oxidation-Acylation

Recent advancements employ tandem oxidation-acylation sequences to streamline synthesis. A notable method adapted from RSC protocols uses iron oxide (Fe₂O₃) as a catalyst for in situ acyl bromide formation and subsequent coupling.

Reaction Mechanism

- Oxidation of Primary Alcohol : 2-Hydroxybenzyl alcohol is treated with 1,3-dibromo-5,5-dimethylhydantoin (DBI) in DCM to generate 2-hydroxybenzoyl bromide.

- Nucleophilic Acylation : Piperidine reacts with the acyl bromide in the presence of Fe₂O₃, facilitating C-N bond formation:

$$

\text{2-HO-C₆H₄-CH₂OH + DBI → 2-HO-C₆H₄-COBr} \quad \text{(Step 1)}

$$

$$

\text{2-HO-C₆H₄-COBr + C₅H₁₀NH → 2-HO-C₆H₄-C(O)-NC₅H₁₀ + HBr} \quad \text{(Step 2)}

$$

Protective Group Strategies

To circumvent the reactivity of the phenolic -OH group, temporary protection is often employed.

Methyl Ether Protection

- Protection : 2-Hydroxybenzoic acid is methylated using dimethyl sulfate (DMS) in alkaline conditions:

$$

\text{2-HO-C₆H₄-COOH + (CH₃)₂SO₄ → 2-MeO-C₆H₄-COOH}

$$ - Acylation : The protected acid is converted to its chloride and coupled with piperidine.

- Deprotection : BBr₃ in DCM cleaves the methyl ether, restoring the hydroxyl group:

$$

\text{2-MeO-C₆H₄-C(O)-NC₅H₁₀ + BBr₃ → 2-HO-C₆H₄-C(O)-NC₅H₁₀ + B(OMe)₃}

$$

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Advantages | Drawbacks |

|---|---|---|---|---|

| Classical Acylation | 70–90 | 4–6 hours | High purity; scalable | Requires protective groups |

| One-Pot Tandem | 85–94 | <30 minutes | Rapid; fewer steps | Sensitive to moisture |

| Protective Group Strategy | 65–80 | 8–12 hours | Avoids side reactions | Additional deprotection step |

Emerging Techniques: Catalytic Amination

Palladium and iridium catalysts enable direct coupling of 2-hydroxybenzoic acid derivatives with piperidine under mild conditions. For instance, iridium-catalyzed hydrogen borrowing amination converts alcohols to amines in one pot, though applications to this specific compound remain exploratory.

Applications De Recherche Scientifique

Drug Discovery

(2-Hydroxy-phenyl)-piperidin-1-yl-methanone serves as a scaffold for developing novel therapeutic agents. Its structural characteristics allow for modifications aimed at targeting various biological processes. Research has shown its potential for:

- Antimicrobial Activity: Studies indicate that derivatives of this compound exhibit activity against fungal pathogens, making it a candidate for developing antifungal agents.

- CNS Disorders: Similar compounds have been investigated for their neuroprotective effects, particularly in treating conditions like Alzheimer's disease and mild cognitive impairment by modulating neurotransmitter systems .

Biochemical Interactions

The compound interacts with several enzymes and proteins, influencing various cellular processes:

- AMPK Activation: It has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, which can lead to enhanced glucose uptake and improved metabolic profiles in cells .

- Cell Signaling Pathways: The compound modulates cell signaling pathways that are crucial for maintaining cellular functions, thus presenting opportunities for therapeutic interventions in metabolic disorders .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Imine Formation: The reaction of 2-hydroxybenzaldehyde with piperidine under acidic conditions forms an imine intermediate, which is subsequently reduced to yield the desired product.

- Catalytic Approaches: Catalysts such as palladium on carbon (Pd/C) and sodium borohydride (NaBH) are often utilized to enhance reaction efficiency and yield.

Case Study 1: Antifungal Activity

Research conducted on derivatives of this compound has demonstrated promising antifungal activity against various strains, indicating its potential as a lead compound in antifungal drug development. The structure–activity relationship studies revealed that specific modifications could enhance efficacy while reducing toxicity.

Case Study 2: Neurological Applications

A study exploring the effects of similar piperidine derivatives on cognitive function found that these compounds could improve memory retention in animal models. This suggests potential applications in treating neurodegenerative diseases by targeting specific neurotransmitter systems .

Summary of Applications

| Application Area | Description |

|---|---|

| Drug Discovery | Scaffold for novel therapeutic agents; potential antifungal properties |

| CNS Disorders | Neuroprotective effects; treatment for Alzheimer's disease |

| Biochemical Interactions | Modulates AMPK; influences cell signaling pathways |

| Synthetic Methodologies | Multi-step organic reactions; use of catalysts for enhanced yields |

Mécanisme D'action

The mechanism of action of (2-Hydroxy-phenyl)-piperidin-1-yl-methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy-phenyl group can form hydrogen bonds with active sites, while the piperidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparaison Avec Des Composés Similaires

Structural Variations and Substituent Effects

Key structural analogs differ in substituent type, position, and modifications to the piperidine ring. Below is a comparative analysis:

Table 1: Structural Comparison of Selected Piperidinyl Methanones

Physicochemical Properties

- Melting Points: (4-Amino-furazan-3-yl)-piperidin-1-yl-methanone: 135–138°C . (2-Fluorophenyl)(1-methylpiperidin-4-yl)methanone: No explicit data, but fluorinated analogs typically exhibit lower melting points than hydroxylated derivatives due to reduced polarity. The target compound’s ortho-hydroxyl group likely increases melting point compared to non-polar analogs due to intermolecular H-bonding.

- Solubility: Piperidinyl methanones generally dissolve in polar organic solvents (e.g., methanol, DCM) . The 2-hydroxyphenyl group may improve aqueous solubility compared to fully non-polar derivatives.

Structural and Crystallographic Insights

- Hydrogen Bonding: In (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone, intramolecular N–H···O bonds stabilize the crystal structure . The target compound’s ortho-hydroxyl group may form similar interactions, affecting conformation and packing.

Conformational Flexibility :

- Piperidine puckering (e.g., chair vs. boat conformations) influences bioactivity. Substituents like methyl or hydroxyl groups on the piperidine ring alter ring dynamics .

Activité Biologique

(2-Hydroxy-phenyl)-piperidin-1-yl-methanone, also known as a piperidinone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structural characteristics that contribute to its efficacy.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a hydroxyl group on the phenyl ring and an acetyl group, which is critical for its biological interactions. The molecular formula is CHNO\ and it belongs to the class of arylated piperidinones. Its unique structure allows for modifications that can enhance its biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties, particularly against fungal pathogens. Studies have shown that derivatives of this compound can be designed to target specific microbial processes, potentially leading to the development of novel antifungal agents.

Inhibition of Monoacylglycerol Lipase (MAGL)

A notable study highlighted the compound's ability to inhibit monoacylglycerol lipase (MAGL), an enzyme involved in lipid metabolism. The compound demonstrated a potent inhibitory effect with an IC value of 0.84 µM, indicating its potential as a therapeutic agent in managing conditions related to endocannabinoid signaling . This inhibition was characterized as reversible and competitive, suggesting a promising avenue for drug development targeting MAGL.

Antiproliferative Effects

The compound has also shown antiproliferative activity against various cancer cell lines. For instance, derivatives have been tested against human breast and colorectal cancer cells, exhibiting IC values ranging from 7.9 to 92 µM. This suggests that this compound could be explored further in oncology for its potential to inhibit tumor growth .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : The compound interacts with various enzymes, notably MAGL, which plays a crucial role in lipid signaling pathways.

- Receptor Modulation : Preliminary studies suggest that derivatives may also interact with serotoninergic and dopaminergic receptors, potentially influencing mood and neuropsychiatric conditions .

- Antimicrobial Mechanisms : The exact mechanisms by which the compound exerts its antimicrobial effects are still under investigation but may involve disruption of microbial cell membranes or interference with metabolic pathways.

Structural Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is vital for optimizing the biological efficacy of this compound. Modifications at specific positions on the phenyl ring or piperidine moiety can lead to significant changes in activity.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Fluoro phenyl(4-methyl piperidin-1-yl) methanone | Fluorine substitution on phenyl | Varied electronic properties affecting reactivity |

| N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides | Incorporates thiazole moiety | Significant anti-inflammatory activity |

| 4-Chloro phenyl(4-methyl piperidin-1-yl) methanone | Chlorine substitution on phenyl | Exhibits varied antimicrobial properties |

Case Studies

Several studies have investigated the biological activity of this compound:

- Antimicrobial Study : A study focusing on its antifungal properties revealed that specific derivatives showed enhanced activity against Candida species, suggesting potential applications in treating fungal infections.

- Cancer Research : In vitro studies demonstrated that certain derivatives significantly inhibited cell proliferation in breast cancer cell lines, leading researchers to explore their mechanism of action further.

- Neuropharmacology : Research into its effects on neurotransmitter systems indicated potential applications in treating mood disorders by modulating serotonin and dopamine pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-Hydroxy-phenyl)-piperidin-1-yl-methanone, and what key reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via amide coupling reactions. For instance, carbodiimide reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst in dichloromethane (DCM) under inert conditions are commonly employed. Reaction temperatures are maintained at room temperature (rt) for 16 hours, achieving yields of 70–95% . Optimizing stoichiometry (e.g., 1.1 equivalents of arylacetylene derivatives) and using polar aprotic solvents like DMF can enhance efficiency .

Q. Which spectroscopic and crystallographic methods are optimal for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to resolve aromatic protons (δ 6.8–7.5 ppm) and piperidine methylene signals (δ 1.5–3.5 ppm).

- X-ray Crystallography : Single-crystal analysis reveals bond angles (e.g., C5–C6–C1 = 122.0°) and hydrogen-bonding networks critical for structural validation .

- HPLC : Reverse-phase C18 columns with methanol/water mobile phases (65:35) at pH 4.6 (adjusted with acetic acid) ensure purity assessment .

Q. How are common impurities controlled during synthesis, and what purification techniques are recommended?

- Methodological Answer : Impurities such as unreacted starting materials or byproducts (e.g., dimerization products) are minimized via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Strict anhydrous conditions and inert atmospheres reduce side reactions. Purity ≥95% is confirmed by HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

- Methodological Answer :

- Substituent Modification : Introduce electron-withdrawing groups (e.g., -F, -NO₂) at the phenyl ring or modify the piperidine hydroxyl group to assess effects on receptor binding .

- In Vitro Assays : Test analogs in histamine H1/H4 receptor binding assays (IC₅₀ determination) or antimicrobial susceptibility tests (MIC values) under standardized pH and temperature conditions .

Q. What strategies resolve contradictory data in biological activity studies across research groups?

- Methodological Answer :

- Batch Variability : Ensure compound purity via orthogonal characterization (NMR, LC-MS) to rule out impurities affecting bioactivity .

- Experimental Reproducibility : Standardize assay protocols (e.g., buffer composition, cell lines) and include positive controls. For example, discrepancies in H1 receptor affinity may arise from differences in buffer pH (optimized at 4.6) .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables like degradation during prolonged assays .

Q. How does computational modeling aid in target identification and binding mode prediction for this compound?

- Methodological Answer :

- Molecular Docking : Use crystal structure data (e.g., C7–N1 bond length = 1.33 Å ) to model interactions with targets like histamine receptors. Software such as AutoDock Vina optimizes ligand poses.

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of hydrogen bonds (e.g., O2–C10–H10) and conformational flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.